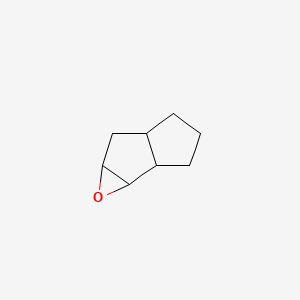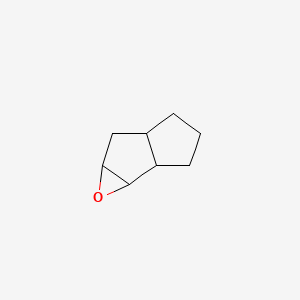
Alizarine Blue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alizarine Blue, also known as Alizarin Blue R, is a synthetic anthraquinone dye with the chemical formula C17H9NO4. It is primarily used as an acid-base indicator and a staining agent in biological research. The compound exhibits color changes at different pH values, making it valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alizarine Blue is synthesized from 3-nitroalizarin, glycerol, and concentrated sulfuric acid through a modified Skraup synthesis. The reaction involves heating these components to produce this compound . The compound crystallizes in brownish-violet needles from a benzene solution, with a melting point of 268-270°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization from suitable solvents.
Análisis De Reacciones Químicas
Types of Reactions: Alizarine Blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Alizarine Blue has a wide range of applications in scientific research:
Mecanismo De Acción
Alizarine Blue exerts its effects primarily through its ability to bind to specific molecules and ions. For instance, it binds to calcium ions, forming a complex that can be visualized under a microscope. This binding property is exploited in biological staining techniques to highlight specific structures within tissues .
Comparación Con Compuestos Similares
Alizarin Red S: Another anthraquinone dye used for staining calcium deposits.
Alizarin Complexone: A derivative of Alizarin used for complexometric titrations.
Alizarin Fluorine Blue: A modified version of Alizarin Blue with enhanced solubility and sensitivity
Uniqueness: Alizarine Blue is unique due to its specific color change properties at different pH levels, making it an excellent acid-base indicator. Its ability to form stable complexes with calcium ions also sets it apart from other similar compounds, making it particularly useful in biological staining applications .
Propiedades
| 568-02-5 | |
Fórmula molecular |
C17H9NO4 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione |
InChI |
InChI=1S/C17H9NO4/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21/h1-7,19-20H |
Clave InChI |
BUEWYDIBDQYWNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



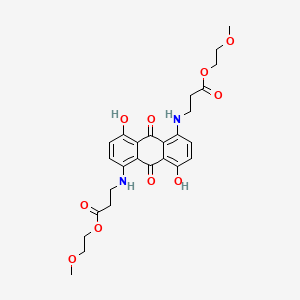
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/no-structure.png)
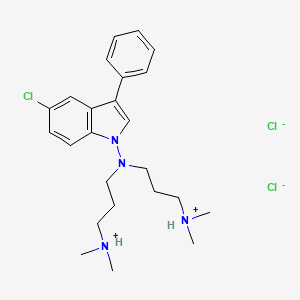
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
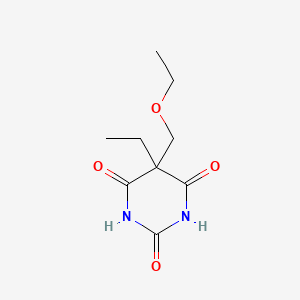
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
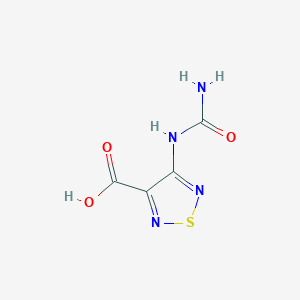
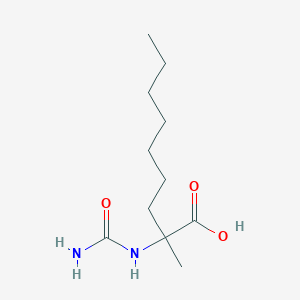
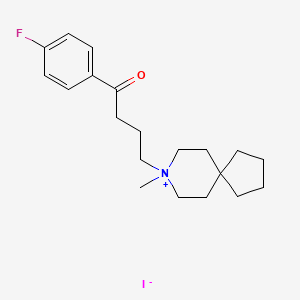

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
